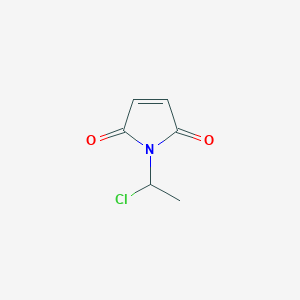![molecular formula C18H24N4O B13872180 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their nitrogen-containing ring structures, which are analogs of naphthalene. The specific structure of this compound includes a tetrahydrobenzo[b][1,6]naphthyridine moiety linked to a piperazine ring, which is further connected to an ethanol group. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. This reaction forms the tetrahydrobenzo[b][1,6]naphthyridine core, which is then further functionalized to introduce the piperazine and ethanol groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitrogen-containing rings can be reduced under specific conditions to form different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetaldehyde or 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetic acid.
Applications De Recherche Scientifique
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For example, as a PDE5 inhibitor, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and subsequent activation of the cAMP response element binding protein (CREB). This pathway is involved in learning and memory processes, making the compound a potential therapeutic agent for cognitive disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: A related compound with similar structural features but lacking the piperazine and ethanol groups.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with potential biological activities.
Uniqueness
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit PDE5 and improve cognitive function sets it apart from other similar compounds, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C18H24N4O |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[4-(1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H24N4O/c23-12-11-21-7-9-22(10-8-21)18-14-3-1-2-4-16(14)20-17-5-6-19-13-15(17)18/h1-4,19,23H,5-13H2 |
Clé InChI |
UOICQBGNWWYSEA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C(C3=CC=CC=C3N=C21)N4CCN(CC4)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)


![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)






![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)

![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)

